Enhanced Lipophilicity vs. Parent Benzoic Acid: XLogP3 Comparison
The introduction of bromo, fluoro, and trifluoromethyl substituents significantly increases the lipophilicity of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid relative to the parent scaffold, benzoic acid. This property is critical for passive membrane permeability and target engagement in drug discovery. The computed XLogP3-AA for the target compound is 3.1 [1], compared to 1.9 for benzoic acid [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | Benzoic acid: 1.9 |
| Quantified Difference | +1.2 log units (approximately 16-fold higher partition coefficient) |
| Conditions | Computed value; PubChem XLogP3-AA algorithm |
Why This Matters
Higher lipophilicity suggests improved membrane permeability, making the compound a more favorable scaffold for CNS or intracellular target programs compared to the unsubstituted benzoic acid core.
- [1] PubChem. (2025). Compound Summary for CID 131335414, 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/131335414. View Source
- [2] Scent.vn. (n.d.). Benzoic Acid. Retrieved from https://scent.vn/benzoic-acid. View Source
